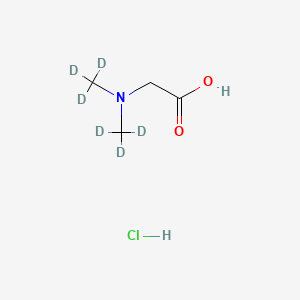

L-Serine -13C3,15N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Serine is a nonessential amino acid used in the biosynthesis of proteins . It contains an α-amino group, a carboxyl group, and a side chain consisting of a hydroxymethyl group, classifying it as a polar amino acid . It can be synthesized in the human body under normal physiological circumstances . L-Serine is an indispensable neurotrophic factor and a precursor for neurotransmitters .

Synthesis Analysis

The biosynthesis of L-serine starts with the oxidation of 3-phosphoglycerate (an intermediate from glycolysis) to 3-phosphohydroxypyruvate and NADH by phosphoglycerate dehydrogenase . Reductive amination of this ketone by phosphoserine transaminase yields 3-phosphoserine which is hydrolyzed to serine by phosphoserine phosphatase . In bacteria such as E. coli, these enzymes are encoded by the genes serA, serC, and serB .Molecular Structure Analysis

L-Serine has a molecular formula of C3H7NO3 . It is structurally similar to alanine but with a hydroxyl group on the carbon β . It forms a polar residue with a slightly acidic alcohol function that can be phosphorylated in O-phosphoserine .Chemical Reactions Analysis

L-Serine plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis and as a precursor for molecules that are essential for cell proliferation, growth, differentiation, and function . It is also involved in the synthesis of compounds such as one-carbon units and purines .Physical And Chemical Properties Analysis

L-Serine appears as white crystals or powder and is soluble in water . It has a density of 1.603 g/cm3 at 22 °C and a melting point of 246 °C .科学的研究の応用

Neurological Research

L-Serine plays a crucial role in the brain’s functioning and has been studied for its potential therapeutic effects on neurological diseases such as epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease . The isotope-labeled version, “L-Serine -13C3,15N”, could be used in metabolic studies to trace and understand the pathways involved in these conditions.

Cell Signaling Studies

D-serine, which is synthesized from L-serine, activates NMDA receptors in the brain . “L-Serine -13C3,15N” can be utilized to track the synthesis and pathway of D-serine in neuronal signaling.

Metabolic Pathway Analysis

L-serine is produced via the phosphorylated pathway from glucose in glycolysis . The labeled compound can help in studying these metabolic pathways with greater precision by tracing the incorporation of the isotopes into various metabolites.

Nutritional and Supplement Research

Recent studies indicate increased requirements for L-serine and its potential therapeutic use in some diseases . The labeled L-Serine could be used to quantify its uptake and metabolism when used as a supplement.

Phospholipid and Sphingolipid Metabolism

L-serine deficiency is associated with abnormal metabolism of phospholipids and sphingolipids . The isotope-labeled L-Serine can be used to study these metabolic disturbances in greater detail.

Safety and Efficacy Studies

Human clinical trials investigating the therapeutic effects of L-serine support its safety . “L-Serine -13C3,15N” could be used in such trials to monitor serine metabolism and its effects more accurately.

作用機序

Target of Action

L-Serine is a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ . It also acts as an endogenous agonist at the inhibitory glycine receptor .

Mode of Action

L-Serine interacts with its targets, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . It is involved in the biosynthesis of purines, pyrimidines, and other amino acids . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .

Biochemical Pathways

L-Serine is produced via the phosphorylated pathway in the mammalian brain, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . The reaction is driven toward 3-phosphohydroxypyruvate due to its consumption by downstream pathway steps . L-Serine also enters into the TCA cycle and accelerates the production of NADH .

Pharmacokinetics

The pharmacokinetics of L-Serine after oral administration were well described by a two-compartment model with zero-order absorption and linear elimination . The endogenous production of L-Serine was well explained by continuous zero-order production at a rate of 0.287 g/h . The elimination half-life of L-Serine ranges between 1.85 and 14.81 hours .

Result of Action

L-Serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-Serine and its downstream products has been linked to severe neurological deficits . It promotes survival in a concentration-dependent manner, concomitant with the upregulation of the pro-survival gene product, BCL2L2 .

Action Environment

The action of L-Serine is influenced by various environmental factors. For instance, L-Serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . Furthermore, the combination of L-Serine with certain compounds can increase the NAD+/NADH ratio, disrupt the Fe-S clusters, and increase the production of endogenous reactive oxygen species .

特性

| { "Design of the Synthesis Pathway": "The synthesis of L-Serine -13C3,15N can be achieved by introducing 13C and 15N isotopes into the serine molecule through a series of reactions.", "Starting Materials": [ "L-Serine", "13C-labeled formaldehyde", "15N-labeled ammonia", "Sodium cyanoborohydride" ], "Reaction": [ "Step 1: Reaction of L-Serine with 13C-labeled formaldehyde in the presence of sodium cyanoborohydride to form L-Serine -13C3", "Step 2: Reaction of L-Serine -13C3 with 15N-labeled ammonia in the presence of sodium cyanoborohydride to form L-Serine -13C3,15N", "Step 3: Purification of the final product using chromatography or other suitable methods" ] } | |

CAS番号 |

202407-34-9 |

製品名 |

L-Serine -13C3,15N |

分子式 |

C3H7NO3 |

分子量 |

109.063 |

IUPAC名 |

(2S)-2-azanyl-3-hydroxypropanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |

InChIキー |

MTCFGRXMJLQNBG-UVYXLFMMSA-N |

SMILES |

C(C(C(=O)O)N)O |

同義語 |

(-)-Serine -13C3,15N; (S)-2-Amino-3-hydroxypropanoic Acid -13C3,15N; (S)-Serine -13C3,15N; (S)-α-Amino-β-hydroxypropionic Acid -13C3,15N; 1: PN: US20090069547 PAGE: 10 Claimed Protein -13C3,15N; 225: PN: EP2071334 SEQID: 242 Claimed Protein -13C3,15N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)

![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)